2-(2,6-Dibromophenyl)acetonitrile
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Overview
Description
2-(2,6-Dibromophenyl)acetonitrile is an organic compound with the chemical formula C8H5Br2N. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is commonly used as a reagent and intermediate in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,6-Dibromophenyl)acetonitrile typically involves the reaction of 2,6-dibromophenyl ketone with acetonitrile under alkaline conditions. The reaction proceeds as follows:
Reaction Setup: 2,6-dibromophenyl ketone is mixed with acetonitrile in the presence of a base, such as sodium hydroxide.
Reaction Conditions: The mixture is stirred and heated to facilitate the reaction.
Filtration and Crystallization: The reaction mixture is filtered to remove any impurities, and the product is crystallized to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-(2,6-Dibromophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromobenzyl cyanide
- 2,6-Dibromophenylacetonitrile
- 2,6-Dibromobenzeneacetonitrile
Uniqueness
2-(2,6-Dibromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetonitrile group. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(2,6-dibromophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZMMCGURACCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618762 |
Source
|
Record name | (2,6-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67197-53-9 |
Source
|
Record name | (2,6-Dibromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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